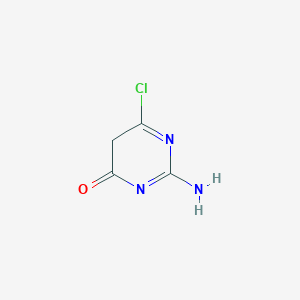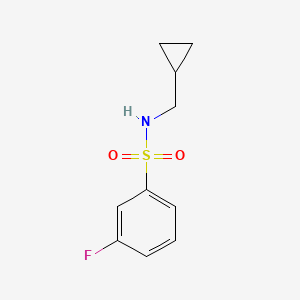
2-amino-6-chloro-5H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-chloro-5H-pyrimidin-4-one, also known as ACP, is a heterocyclic compound that has shown great potential in scientific research. It is a pyrimidine derivative that has gained attention due to its unique chemical properties and its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-amino-6-chloro-5H-pyrimidin-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-6-chloro-5H-pyrimidin-4-one depend on the specific application. In studies focused on anti-inflammatory effects, it has been shown to reduce the production of inflammatory cytokines and prostaglandins. In anti-cancer studies, it has been shown to induce apoptosis and inhibit cell proliferation. In studies focused on Alzheimer's disease and Parkinson's disease, it has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
実験室実験の利点と制限
One advantage of 2-amino-6-chloro-5H-pyrimidin-4-one is its versatility in various scientific research applications. It has been shown to have potential in treating multiple diseases and has been used as a precursor in the synthesis of other biologically active compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of 2-amino-6-chloro-5H-pyrimidin-4-one. One direction is to continue studying its potential as a therapeutic agent in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential in treating other diseases, such as viral infections. Additionally, further research could be done to improve its solubility in water, which would make it more practical for use in certain experiments. Finally, it could be studied further as a precursor in the synthesis of other biologically active compounds.
合成法
The synthesis of 2-amino-6-chloro-5H-pyrimidin-4-one involves a multi-step process that starts with the reaction of 2,4,6-trichloropyrimidine with ammonia. This reaction produces 2-amino-4,6-dichloropyrimidine, which is then reacted with ethyl acetoacetate to produce 2-amino-4,6-dichloro-5-ethoxycarbonylpyrimidine. This compound is then hydrolyzed to produce 2-amino-6-chloro-5-ethoxycarbonylpyrimidin-4-one, which is finally de-esterified to produce 2-amino-6-chloro-5H-pyrimidin-4-one.
科学的研究の応用
2-amino-6-chloro-5H-pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease. Additionally, it has been used as a precursor in the synthesis of other biologically active compounds.
特性
IUPAC Name |
2-amino-6-chloro-5H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRQJRMSIXSASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=NC1=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)

![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)

![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)


![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)
![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
